1,4-Difluoro-2-(methylsulfonyl)benzene

Description

1,4-Difluoro-2-(methylsulfonyl)benzene (DFMSB, CAS: 236739-03-0) is a fluorinated aromatic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.18 g/mol . Key properties include:

- Melting Point: 307.8 ± 42.0 °C

- Density: 1.4 ± 0.1 g/cm³

- LogP: 0.80 (indicating moderate lipophilicity)

- Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C

- Storage: Stable under dry conditions at 2–8°C .

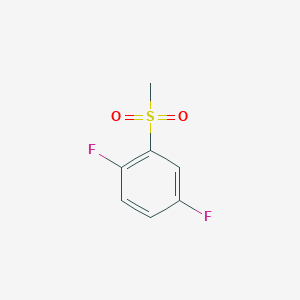

The compound’s structure features two fluorine atoms at the 1,4-positions and a methylsulfonyl group at the 2-position, creating a highly electron-deficient aromatic system. This configuration makes DFMSB valuable in scientific research, particularly as an intermediate in organic synthesis or materials science .

Properties

IUPAC Name |

1,4-difluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBSFQYRKCUYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382625 | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236739-03-0 | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236739-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 2-(methylsulfonyl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include sulfone derivatives.

Reduction: Products include sulfide derivatives.

Scientific Research Applications

1,4-Difluoro-2-(methylsulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for bioactive compounds and enzyme inhibitors.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can form strong hydrogen bonds with target proteins . These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,4-Bis(trifluoromethyl)benzene

- Substituents : Two trifluoromethyl (-CF₃) groups at 1,4-positions.

- Key Differences : The -CF₃ groups are bulkier and more electronegative than the methylsulfonyl (-SO₂CH₃) group in DFMSB. This increases hydrophobicity (higher LogP) and thermal stability.

- Applications : Used in industrial synthesis and as a solvent or fluorinated building block in materials science .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Substituents : A sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring.

- Key Differences : The triazine moiety and urea functionality enable biological activity as acetyl-CoA carboxylase inhibitors , making these compounds effective herbicides.

- Applications: Agricultural use (e.g., weed control) vs. DFMSB’s non-agrochemical research applications .

1,4-Difluorobenzene

- Substituents : Only fluorine atoms at 1,4-positions.

- Key Differences : Lacks the sulfonyl group, resulting in a simpler structure (C₆H₄F₂, MW: 114.09 g/mol) and lower boiling point (~92°C).

- Applications : Primarily a solvent or intermediate in pharmaceuticals.

Comparative Data Table

*Molecular weights calculated based on structural formulas.

Key Findings from Comparisons

Substituent Effects: Electron-Withdrawing Groups (EWGs): DFMSB’s -SO₂CH₃ group enhances polarity and thermal stability compared to -CF₃ or simple fluorine substituents. Biological Activity: Sulfonylurea herbicides rely on triazine and urea moieties for enzyme inhibition, which DFMSB lacks, explaining its non-pesticidal applications.

Application Divergence :

- DFMSB’s electron-deficient aromatic ring makes it suitable for catalysis or materials research , whereas sulfonylureas are optimized for herbicidal activity .

- 1,4-Bis(trifluoromethyl)benzene’s hydrophobicity suits it for fluoropolymer synthesis .

Physical Properties :

- DFMSB’s high melting point (~307°C) reflects strong intermolecular forces due to its polar sulfonyl group, contrasting with simpler fluorobenzenes .

Biological Activity

1,4-Difluoro-2-(methylsulfonyl)benzene is an organic compound characterized by its molecular formula . This compound features a benzene ring substituted with two fluorine atoms and a methylsulfonyl group. Its unique substitution pattern contributes to its chemical properties and biological activities, primarily in the context of organic synthesis and potential therapeutic applications.

- Molecular Weight : 194.19 g/mol

- Melting Point : Data not extensively available; however, the stability of similar compounds suggests a moderate melting range.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Biological Activity Overview

The biological activity of this compound is primarily connected to its role in synthetic organic chemistry, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

This compound acts as a coupling partner in reactions involving palladium catalysts. The compound's reactivity is influenced by environmental factors such as temperature and pH, which can affect the efficiency of the coupling process.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Different fluorine substitution pattern | Varies in reactivity due to different positions of fluorine |

| 1,4-Difluoro-2-(methylthio)benzene | Contains a methylthio group | Alters electronic properties and reactivity |

| 1,4-Difluoro-2-(methylsulfinyl)benzene | Contains a sulfinyl group | Changes oxidation states and potential reactions |

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound exhibit significant biological activities:

- Antimicrobial Activity : Similar sulfonyl-containing compounds have been studied for their potential as antimicrobial agents. For example, studies have shown that sulfonamides possess antibacterial properties due to their ability to inhibit bacterial folate synthesis pathways.

- Enzyme Inhibition : Research has demonstrated that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the presence of electron-withdrawing groups like fluorine enhances binding affinity to target enzymes.

- Cancer Research : Investigations into structurally related compounds have revealed potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.